Cas no 1454301-64-4 ({3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid)
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid Chemical and Physical Properties
Names and Identifiers
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- {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid
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- MDL: MFCD22417658
- Inchi: 1S/C8H9BN2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4,12-13H,1H3,(H,10,11)
- InChI Key: LBJYMXXCGNAOIP-UHFFFAOYSA-N
- SMILES: B(C1=CN=C2NC=C(C)C2=C1)(O)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM210074-100mg |
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid |
1454301-64-4 | 95%+ | 100mg |
$878 | 2021-08-04 | |
| Chemenu | CM210074-250mg |
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid |
1454301-64-4 | 95%+ | 250mg |
$1536 | 2021-08-04 | |
| Chemenu | CM210074-1g |
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid |
1454301-64-4 | 95%+ | 1g |
$2743 | 2021-08-04 | |
| Alichem | A029197542-1g |
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid |
1454301-64-4 | 95% | 1g |
1,179.36 USD | 2021-06-01 | |
| Matrix Scientific | 144537-5g |
3-Methyl-7-azaindole-5-boronic acid, 95% |
1454301-64-4 | 95% | 5g |
$4070.00 | 2023-09-10 | |
| Matrix Scientific | 144537-10g |
3-Methyl-7-azaindole-5-boronic acid, 95% |
1454301-64-4 | 95% | 10g |
$6660.00 | 2023-09-10 | |
| Chemenu | CM210074-1g |
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid |
1454301-64-4 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM210074-100mg |
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid |
1454301-64-4 | 95%+ | 100mg |
$*** | 2023-03-31 | |
| Chemenu | CM210074-250mg |
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid |
1454301-64-4 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD330002-1g |
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid |
1454301-64-4 | 98+% | 1g |
¥6078.0 | 2023-04-01 |
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid Suppliers
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid
Introduction to {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic Acid (CAS No. 1454301-64-4)
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1454301-64-4, belongs to the class of boronic acids, which are known for their versatile applications in medicinal chemistry. Boronic acids are particularly valued for their ability to form stable complexes with various biological molecules, making them indispensable tools in drug design and synthesis.
The structure of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid features a fused heterocyclic system consisting of a pyrrole ring and a pyridine ring. This unique arrangement contributes to its distinct chemical properties and reactivity, which have been extensively studied for potential therapeutic applications. The presence of a methyl group at the 3-position and a boronic acid functional group at the 5-position further enhances its utility in synthetic chemistry.
In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for their pharmacological potential. {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid has emerged as a promising candidate due to its ability to interact with biological targets in a highly specific manner. Its boronic acid moiety allows for the formation of reversible covalent bonds with various biomolecules, including proteins and nucleic acids, which is a critical feature in the design of targeted therapeutics.
One of the most compelling aspects of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is its role in the development of protease inhibitors. Proteases are enzymes that play a crucial role in numerous biological processes, and their inhibition is often a key strategy in treating diseases such as cancer and infectious disorders. The boronic acid group in this compound can form stable complexes with serine proteases, leading to potent inhibition of their activity. This property has been leveraged in the design of drugs that target specific proteases involved in disease pathways.
Recent studies have also highlighted the potential of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in the field of antiviral therapy. The ability of boronic acids to interact with viral proteases has opened up new avenues for developing antiviral agents. For instance, research has demonstrated that derivatives of this compound can inhibit the replication of certain viruses by targeting their essential protease enzymes. This underscores the broad therapeutic potential of boronic acid-containing compounds.
The synthesis of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the construction of the pyrrolopyridine core through cyclization reactions. Subsequent functionalization steps introduce the methyl group at the 3-position and the boronic acid group at the 5-position. These synthetic strategies have been optimized to ensure high yield and purity, which are essential for pharmaceutical applications.
From a computational chemistry perspective, {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid has been extensively studied using various modeling techniques. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its interactions with biological targets at an atomic level. These studies have not only enhanced our understanding of its mechanism of action but also guided the design of more effective derivatives.
The pharmacokinetic properties of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for developing it into a viable drug candidate. Preclinical studies have been conducted to evaluate its bioavailability and toxicity profile, providing valuable data for further development.
In conclusion, {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid represents a significant advancement in pharmaceutical chemistry. Its unique structure and reactivity make it a valuable tool for drug discovery and development. With ongoing research focused on optimizing its synthesis and exploring its therapeutic potential, this compound is poised to play a crucial role in addressing various diseases.
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